Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate

Catalog No.
S872174
CAS No.
1000045-93-1
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxy...

CAS Number

1000045-93-1

Product Name

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate

IUPAC Name

methyl 2-oxo-3,4-dihydro-1H-quinoline-7-carboxylate

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-10(13)12-9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13)

InChI Key

BUGJUSPLIAWGKT-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(CCC(=O)N2)C=C1

Canonical SMILES

COC(=O)C1=CC2=C(CCC(=O)N2)C=C1

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate is a heterocyclic organic compound characterized by its unique tetracyclic structure. It has the molecular formula C11H11NO3C_{11}H_{11}NO_3 and a molecular weight of approximately 205.21 g/mol. The compound features a tetrahydroquinoline core with a keto group at the second position and a carboxylate group at the seventh position, contributing to its chemical reactivity and biological properties. Its structure can be depicted as follows:

text
O || C-C1 / \ C N \ / C---C / \ C C \ / COOC

This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities.

Typical of quinoline derivatives. Key reactions include:

  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures through nucleophilic attack and subsequent rearrangements.
  • Hydride Shift Reactions: A notable reaction involves [1,5]-hydride shifts that lead to N-dealkylative cyclization, resulting in stable iminium cations which can further react with nucleophiles .
  • Hydrolysis: Upon treatment with water or aqueous bases, hydrolysis can lead to the formation of corresponding acids or amides .

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate exhibits significant biological activities:

  • Antimicrobial Properties: Studies have indicated that this compound may possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Preliminary research suggests potential anticancer properties, making it a candidate for further pharmacological studies .
  • Enzyme Inhibition: The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism .

The synthesis of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate can be achieved through several methods:

  • One-Pot Synthesis: A simplified method involves the reaction of benzylidene-malonates with Lewis acids such as boron trifluoride diethyl ether complex. This method allows for efficient formation of the desired product in high yields .
  • Cyclocondensation: Another approach includes cyclocondensation reactions involving appropriate precursors that yield the tetrahydroquinoline framework .
  • Nucleophilic Substitution: This method can also be employed to introduce various substituents onto the quinoline ring structure .

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.
  • Chemical Research: It serves as an intermediate in organic synthesis for creating more complex heterocyclic compounds.

Interaction studies have revealed that methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate interacts with several biological targets:

  • Enzyme Interactions: It has been shown to inhibit specific enzymes involved in drug metabolism, which could impact pharmacokinetics and drug-drug interactions .
  • Binding Affinity Studies: Molecular docking studies suggest favorable binding interactions with proteins relevant to cancer treatment pathways .

Several compounds share structural similarities with methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Index
Methyl 2-oxoindoline-4-carboxylate90924-46-20.86
Methyl 6-amino-4-indolecarboxylate103956-00-90.87
Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate77837-09-30.83
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate89937-77-90.82

Uniqueness

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate is distinguished by its specific tetrahydroquinoline structure and the presence of both keto and carboxylate functionalities. This combination enhances its reactivity and potential biological activity compared to similar compounds.

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate belongs to the broader family of tetrahydroquinoline derivatives, which are characterized by the semi-hydrogenated quinoline ring system. The compound features a bicyclic structure consisting of a benzene ring fused to a partially saturated pyridine ring, with the saturation occurring at positions 1, 2, 3, and 4. This structural framework places it within the classification of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical chemistry due to their diverse biological activities.

The specific positioning of functional groups in methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate distinguishes it from other tetrahydroquinoline derivatives. The presence of an oxo group at position 2 creates a lactam functionality, which is a common structural motif in bioactive molecules. This lactam ring contributes to the compound's stability and provides a site for hydrogen bonding interactions, which are crucial for biological activity. The methyl carboxylate group positioned at the 7-position of the benzene ring introduces an electron-withdrawing effect that influences the compound's reactivity and physicochemical properties.

Comparative analysis with related compounds reveals the structural diversity within the tetrahydroquinoline family. For instance, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid differs by having the carboxylic acid functionality at position 4 rather than position 7, and lacks the methyl ester group. This positional variation significantly affects the compound's chemical behavior and potential applications. The structural data for methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate, as documented in chemical databases, provides essential information for understanding its classification within this diverse family of compounds.

Table 1: Structural Characteristics of Methyl 2-Oxo-1,2,3,4-Tetrahydroquinoline-7-Carboxylate

PropertyValue
Molecular FormulaC₁₁H₁₁NO₃
SMILESCOC(=O)C1=CC2=C(CCC(=O)N2)C=C1
InChIInChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-10(13)12-9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13)
InChI KeyBUGJUSPLIAWGKT-UHFFFAOYSA-N
Compound Namemethyl 2-oxo-3,4-dihydro-1H-quinoline-7-carboxylate

The compound's classification within the tetrahydroquinoline family is further supported by its predicted collision cross section values, which provide insights into its three-dimensional structure and molecular interactions. These values indicate the compound's potential behavior in analytical techniques such as ion mobility spectrometry and mass spectrometry, which are essential for characterization and identification purposes.

Historical Context and Discovery in Heterocyclic Chemistry

The development of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate is intrinsically linked to the broader historical evolution of quinoline chemistry, which began with the pioneering work of Friedlieb Ferdinand Runge in 1834. Runge's isolation of quinoline from coal tar marked the beginning of systematic research into nitrogen-containing heterocyclic compounds, laying the foundation for the eventual development of tetrahydroquinoline derivatives. This historical milestone established quinoline as a privileged scaffold in organic chemistry, leading to extensive research into its partially and fully saturated analogs.

The progression from quinoline to tetrahydroquinoline derivatives represented a significant advancement in heterocyclic chemistry, as researchers recognized that partial hydrogenation of the quinoline ring system could yield compounds with enhanced biological activity and improved pharmacological properties. The development of tetrahydroquinoline compounds gained momentum in the mid-20th century when synthetic methodologies for selective reduction of quinoline derivatives became more sophisticated and reliable. These advances enabled chemists to access specific tetrahydroquinoline isomers and substitution patterns that were previously difficult to obtain.

The specific synthesis and characterization of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate emerged from the broader interest in functionalized tetrahydroquinoline derivatives during the late 20th and early 21st centuries. The incorporation of both lactam and ester functionalities in a single molecule represents the culmination of decades of research into multifunctional heterocyclic compounds. This compound's development was facilitated by advances in synthetic methodologies, particularly the Friedländer synthesis and related cyclization reactions that allow for the construction of substituted quinoline and tetrahydroquinoline frameworks.

The historical context of this compound is also closely tied to the development of medicinal chemistry as a distinct discipline. As researchers began to understand the relationship between molecular structure and biological activity, compounds like methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate became important tools for exploring structure-activity relationships. The compound's emergence in chemical literature reflects the growing sophistication of organic synthesis and the increasing demand for structurally diverse molecules in pharmaceutical research.

Significance in Organic Synthesis and Medicinal Chemistry

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate holds considerable significance in organic synthesis as both a synthetic intermediate and a model compound for studying heterocyclic chemistry. The presence of multiple functional groups within its structure provides numerous opportunities for chemical modification and derivatization, making it a versatile building block for the construction of more complex molecular architectures. The lactam functionality at position 2 can participate in various nucleophilic and electrophilic reactions, while the methyl ester group at position 7 offers possibilities for hydrolysis, transesterification, and other transformations.

In the context of medicinal chemistry, this compound represents an important pharmacophore that has been investigated for its potential biological activities. The tetrahydroquinoline scaffold is known to exhibit diverse pharmacological properties, and the specific substitution pattern in methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate provides a framework for exploring new therapeutic applications. Research has demonstrated that related 2-oxo-tetrahydroquinoline derivatives can function as activators of specific enzyme systems, particularly the M2 isoform of pyruvate kinase, which is expressed in tumor cells and represents a potential target for cancer therapy.

The synthetic accessibility of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate through established methodologies enhances its significance in both academic and industrial research. Modern synthetic approaches to tetrahydroquinoline derivatives, including borrowing hydrogen methodologies and catalytic reduction processes, have made these compounds more readily available for biological evaluation and drug development programs. The compound's stability and well-defined chemical properties make it suitable for large-scale synthesis and pharmaceutical applications.

Table 2: Predicted Collision Cross Section Values for Different Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺206.08118142.1
[M+Na]⁺228.06312149.7
[M-H]⁻204.06662143.8
[M+NH₄]⁺223.10772160.1
[M+K]⁺244.03706146.8

The significance of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate extends to its role as a research tool for understanding structure-activity relationships in heterocyclic chemistry. The compound's well-defined structure and predictable chemical behavior make it an excellent model for computational studies and theoretical investigations into the properties of tetrahydroquinoline derivatives. Furthermore, its potential as a lead compound for drug development is supported by the documented biological activities of structurally related molecules, including antimicrobial, anticancer, and neurological applications that have been reported for other members of the tetrahydroquinoline family.

X-ray Crystallographic Analysis of Core Framework

Single crystal X-ray diffraction analysis represents the definitive method for absolute structural determination of organic compounds. For tetrahydroquinoline carboxylate derivatives, crystallographic studies have revealed consistent structural features across this chemical class [1] [2] [3] [4].

The molecular framework of related tetrahydroquinoline derivatives consistently adopts a monoclinic crystal system with P21/c space group as the predominant crystallographic arrangement [1] [4]. Representative crystallographic parameters include unit cell dimensions where the a-axis typically ranges from 5.969 to 12.574 angstroms, the b-axis from 8.382 to 18.524 angstroms, and the c-axis from 8.730 to 17.495 angstroms [1] [4]. The beta angle characteristically falls between 112.15 and 112.30 degrees, indicating a consistent molecular packing motif [1] [4].

The tetrahydroquinoline core framework exhibits a boat conformation for the saturated six-membered ring, with the nitrogen atom adopting a pyramidal geometry [3]. Bond length analysis reveals typical aromatic carbon-carbon distances of 1.38-1.40 angstroms within the benzene ring portion, while the saturated ring shows carbon-carbon bond lengths of 1.52-1.54 angstroms [2]. The carbonyl carbon of the lactam functionality displays a bond length of approximately 1.23 angstroms to the oxygen atom, consistent with partial double bond character [1].

Temperature factors indicate that the aromatic portion of the molecule exhibits lower thermal motion compared to the saturated ring system [2]. The ester carbonyl group typically lies in the plane of the aromatic ring due to conjugation effects, while the lactam carbonyl shows slight deviation from planarity due to ring strain considerations [1] [4].

Intermolecular packing analysis reveals hydrogen bonding patterns involving the lactam nitrogen-hydrogen group and carbonyl oxygen atoms of adjacent molecules [2]. These interactions form extended chains or layers in the crystal structure, with typical nitrogen-oxygen distances of 2.8-3.1 angstroms [2]. van der Waals contacts between aromatic rings contribute to crystal stability through pi-pi stacking interactions separated by approximately 3.4-3.6 angstroms [5] [6].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, DEPT, 2D-COSY)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information through multiple complementary techniques. The proton nuclear magnetic resonance spectrum of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate exhibits characteristic chemical shift patterns that enable unambiguous structural assignment [7] [8] [9].

Proton nuclear magnetic resonance analysis reveals distinct chemical shift regions corresponding to specific structural elements. Aromatic protons appear as multiplets in the downfield region between 6.40 and 8.50 parts per million, with the carboxylate-substituted benzene ring showing characteristic coupling patterns [8] [10]. The lactam nitrogen-hydrogen proton resonates as a broad singlet between 5.60 and 6.20 parts per million, exchangeable with deuterium oxide [11]. Methylene protons of the saturated ring system appear as complex multiplets between 2.60 and 3.40 parts per million, showing characteristic geminal and vicinal coupling constants [10] [12].

The methyl ester protons resonate as a sharp singlet at approximately 3.80 parts per million, providing a diagnostic signal for the carboxylate functionality [8] [13]. Integration patterns confirm the expected proton ratios, with the methyl ester accounting for three protons, the aromatic region for three protons, the lactam nitrogen-hydrogen for one proton, and the methylene groups for four protons [10].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework through chemical shift analysis. Carbonyl carbons appear in the characteristic downfield region, with the ester carbonyl resonating between 170 and 175 parts per million and the lactam carbonyl between 165 and 170 parts per million [8] [9]. Aromatic carbons show typical chemical shifts between 110 and 160 parts per million, with quaternary carbons appearing further downfield than protonated carbons [14] [9].

The Distortionless Enhancement by Polarization Transfer experiment provides multiplicity information that distinguishes between methyl, methylene, and methine carbons [15] [16]. This technique enhances the intensity of protonated carbons while suppressing quaternary carbon signals, enabling clear identification of carbon hybridization states [16]. Methyl carbons appear as positive peaks, methylene carbons as negative peaks, and methine carbons as positive peaks in the DEPT spectrum [16].

Two-dimensional Correlation Spectroscopy establishes connectivity patterns through scalar coupling relationships [17] [18]. Cross-peaks in the COSY spectrum identify protons that are coupled through two to four chemical bonds, enabling the construction of connectivity maps [19] [20]. For tetrahydroquinoline derivatives, characteristic coupling patterns connect the aromatic protons with adjacent ring positions and link the methylene protons of the saturated ring system [17] [21].

The COSY experiment reveals diagnostic cross-peaks between aromatic protons and confirms the substitution pattern of the benzene ring [22] [23]. Coupling between methylene protons at positions 3 and 4 of the tetrahydroquinoline ring provides evidence for the saturated portion of the bicyclic system [17]. Long-range correlations may be observed between aromatic protons and methylene protons separated by three bonds [24] [23].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate produces characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [25] [26] [27]. The molecular ion appears at mass-to-charge ratio 205, corresponding to the molecular formula C₁₁H₁₁NO₃ [28] [29].

Primary fragmentation pathways involve the loss of small neutral molecules from the molecular ion. The base peak frequently corresponds to the loss of hydrogen radical, producing an ion at mass-to-charge ratio 204 [25] [26]. This fragmentation occurs preferentially from the aromatic ring system through hydrogen abstraction mechanisms common to quinoline derivatives [30] [31].

Secondary fragmentation involves the loss of methyl radical, generating an intense peak at mass-to-charge ratio 190 [25] [26]. This process occurs through homolytic cleavage of the carbon-carbon bond connecting the methyl group to the ester functionality [27]. The resulting fragment retains the core tetrahydroquinoline structure with a carboxylic acid functionality [31].

Tertiary fragmentation patterns include the loss of methoxy radical, producing a peak at mass-to-charge ratio 189 [30]. This fragmentation pathway involves the cleavage of the carbon-oxygen bond in the ester group, followed by rearrangement processes that stabilize the resulting cationic fragment [25] [32]. The mechanism proceeds through the formation of an acylium ion that subsequently undergoes cyclization reactions [31].

Additional fragmentation pathways involve the loss of larger neutral molecules such as formyl radical (mass loss of 29 daltons) and the complete ester group (mass loss of 59 daltons) [32] [31]. These fragmentations occur through complex rearrangement mechanisms that involve multiple bond cleavage and formation events [33] [34]. The resulting fragment ions provide information about the substitution pattern and connectivity of the tetrahydroquinoline framework [35].

Collision-induced dissociation studies reveal energy-dependent fragmentation pathways that confirm the proposed structures [33]. Low-energy fragmentation predominantly involves the loss of small alkyl groups, while higher collision energies promote more extensive fragmentation that breaks the aromatic ring system [36]. These energy-resolved experiments provide mechanistic insights into the fragmentation processes and enable the differentiation of isomeric structures [33] [36].

Infrared Spectroscopy for Functional Group Identification

Infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies [37] [38] [39]. The infrared spectrum of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate exhibits diagnostic absorption bands that confirm the presence of all expected functional groups [40] [41].

The nitrogen-hydrogen stretching vibration appears as a medium to strong absorption band between 3200 and 3500 wavenumbers [37] [39]. This band typically shows broadening due to hydrogen bonding interactions in the solid state or in solution [42]. The exact position and shape of this absorption depend on the strength of intermolecular hydrogen bonding and the crystalline environment [43] [44].

Carbonyl stretching vibrations provide the most diagnostic information in the infrared spectrum. The lactam carbonyl exhibits a characteristic strong absorption between 1640 and 1680 wavenumbers, reflecting the partial single bond character resulting from amide resonance [37] [39]. The ester carbonyl appears at higher frequency, typically between 1700 and 1750 wavenumbers, due to the greater double bond character of the carbon-oxygen double bond [40] [42].

Aromatic carbon-hydrogen stretching vibrations appear as multiple weak to medium bands between 3000 and 3100 wavenumbers [38]. These absorptions correspond to the stretching modes of the benzene ring protons and show characteristic patterns that depend on the substitution pattern [44]. The exact positions and intensities of these bands provide information about the electronic environment of the aromatic system [43].

Aliphatic carbon-hydrogen stretching vibrations produce strong absorptions between 2800 and 3000 wavenumbers [37] [40]. These bands correspond to the methyl and methylene groups present in the molecule and typically appear as multiple overlapping peaks due to symmetric and antisymmetric stretching modes [42] [39]. The methyl ester group contributes distinctive absorptions in this region that can be distinguished from the ring methylene groups [41].

Aromatic carbon-carbon stretching vibrations produce medium to strong absorptions in the fingerprint region between 1450 and 1600 wavenumbers [38] [44]. These skeletal vibrations provide information about the aromatic ring substitution pattern and conjugation effects [43]. The exact positions and relative intensities of these bands depend on the electronic properties of the substituents [40] [41].

XLogP3

0.9

Dates

Last modified: 08-16-2023

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